molecular formula C10H8N4O3 B1621494 Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 64689-83-4

Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1621494
CAS No.: 64689-83-4
M. Wt: 232.2 g/mol
InChI Key: HSUNYJQKRKCPLE-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with additional functional groups such as a cyano group, an oxo group, and an ethyl ester group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be synthesized through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction typically proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Biginelli-type reaction provides a scalable and efficient route for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.

    Condensation Reactions: The compound can undergo condensation reactions with other nucleophiles, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines and hydrazines.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Catalysts: While the Biginelli-type reaction does not require catalysts, other reactions may utilize acid or base catalysts to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound include various substituted pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds. These products can exhibit diverse chemical and biological properties.

Scientific Research Applications

Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in combinatorial chemistry to generate libraries of potential drug candidates.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored the compound’s potential as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases and phosphodiesterases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to various biological effects. The compound’s ability to mimic purine analogs also contributes to its biological activity .

Comparison with Similar Compounds

Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but may differ in their functional groups, leading to variations in their chemical and biological properties.

    Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused to a pyrimidine ring, offering different reactivity and biological activities.

    Purine Analogs: These compounds mimic the structure of purines and can interact with similar molecular targets, but their specific activities may vary.

The uniqueness of this compound lies in its combination of functional groups and its ability to participate in diverse chemical reactions, making it a versatile compound for various scientific applications .

Properties

IUPAC Name

ethyl 3-cyano-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c1-2-17-10(16)7-5-12-8-6(3-11)4-13-14(8)9(7)15/h4-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUNYJQKRKCPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CNN2C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363048
Record name ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64689-83-4
Record name ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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